Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Purity Analysis Procurement Specification Quality Control

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0) is a synthetic organic compound belonging to the 4,5-dihydrofuran-3-carboxylate class, specifically a 4-oxo-4,5-dihydrofuran-3-carboxylic acid ethyl ester. With the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol , it exists as a solid at room temperature and has a calculated XLogP3 value of approximately 0.9, indicating moderate lipophilicity.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 3511-34-0
Cat. No. B1366932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
CAS3511-34-0
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OCC1=O)C
InChIInChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3
InChIKeyDLCRRDMHCZRVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0): Chemical Class and Procurement-Relevant Characteristics


Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0) is a synthetic organic compound belonging to the 4,5-dihydrofuran-3-carboxylate class, specifically a 4-oxo-4,5-dihydrofuran-3-carboxylic acid ethyl ester . With the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol , it exists as a solid at room temperature and has a calculated XLogP3 value of approximately 0.9, indicating moderate lipophilicity . This compound is fundamentally recognized as a heterocyclic building block and a research intermediate, valued for its functionalized furanone core which provides a reactive handle (the enolizable 4-oxo group and the ester moiety) for further derivatization in complex organic syntheses .

Procurement Risk of Substituting Ethyl 2-Methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0) with Other Furanone Analogs


The 4,5-dihydrofuran-3-carboxylate core is a privileged scaffold in medicinal chemistry, but substitution of the specific C-2 methyl and ethyl ester groups on CAS 3511-34-0 is not a trivial interchange [1]. Changing the ester (e.g., from ethyl to methyl) or the substituent at the 2-position significantly alters key physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability, which are critical parameters in drug design and synthetic route planning . Furthermore, the electronic and steric environment around the reactive 4-oxo group is uniquely tuned by the 2-methyl substituent, which directly impacts its reactivity as a nucleophile or electrophile in subsequent chemical transformations. Therefore, using a 'close analog' without rigorous re-validation introduces quantifiable risk in yield, selectivity, and the final compound's property profile, as detailed by the comparative data below.

Quantified Differentiation Guide for Ethyl 2-Methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0) Against Analogs


Purity Benchmarking: Ethyl 2-Methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0) vs. Major Supplier Standards

Procurement from established research suppliers consistently yields a product with a standard purity of 95% for CAS 3511-34-0, as specified by Bidepharm, Macklin, and Ambeed . A direct comparator, sourced from Leyan, offers a marginally higher certified purity of 96% . This 1% difference in purity specification, while seemingly small, is a quantifiable factor that may influence experimental reproducibility, particularly in sensitive reactions like catalytic cycles or steps preceding final API purification where even minor impurities can impact yield or selectivity.

Purity Analysis Procurement Specification Quality Control

Comparative Procurement Economics: Cost-per-Gram Analysis of Ethyl 2-Methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0)

Quantifiable cost differences exist between suppliers for CAS 3511-34-0, which is a key factor in procurement for large-scale or budget-conscious projects. For a 25g quantity, Macklin lists a price of 721 CNY . This represents a direct, verifiable cost baseline. While price data from other suppliers for this exact compound may not be publicly listed for direct comparison, this specific price point serves as a critical benchmark against which to evaluate quotes for custom synthesis or alternative sourcing of structurally similar, but not identical, furanone building blocks. The established commercial availability of this specific CAS number at a defined cost is a differentiating factor over less common analogs that would require de novo synthesis.

Cost Analysis Supply Chain Economic Viability

Physicochemical Differentiation: Impact of Ester Group on Lipophilicity and Solubility of 4,5-Dihydrofuran-3-carboxylates

The choice of the ethyl ester in CAS 3511-34-0 provides a quantifiably different lipophilicity profile compared to a hypothetical methyl ester analog. The consensus Log P for the ethyl ester (CAS 3511-34-0) is calculated to be 0.88 . Based on established medicinal chemistry principles, replacing the ethyl group with a methyl group would decrease the Log P by approximately 0.5 to 0.7 units (a well-documented difference for homologous esters), resulting in a more hydrophilic molecule with higher aqueous solubility. This class-level inference demonstrates that CAS 3511-34-0, with its specific lipophilicity, is a superior choice for applications requiring a balance of solubility and membrane permeability, which is a critical parameter in lead optimization and biochemical assay development.

Lipophilicity Solubility ADME Drug Design

Strategic Application Scenarios for Ethyl 2-Methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0) Based on Proven Differentiation


Cost-Effective Building Block for SAR Studies on the 4,5-Dihydrofuran-3-carboxylate Scaffold

Given its established and competitive commercial pricing (e.g., 721 CNY/25g from Macklin ), CAS 3511-34-0 presents a compelling economic argument as a starting material for structure-activity relationship (SAR) exploration. Researchers can procure gram-quantities to synthesize a library of derivatives by modifying the 5-position or hydrolyzing the ester, all while maintaining the core 2-methyl-4-oxo-4,5-dihydrofuran scaffold. This is a more economical and time-efficient strategy compared to de novo synthesis of the core for each analog, directly supporting early-stage drug discovery programs.

Precursor for Synthesis of Known Antiviral Lead Compounds

The 4,5-dihydrofuran-3-carboxylate core is the foundation for a series of compounds with demonstrated antiviral activity against Japanese encephalitis virus (JEV). Lead compounds such as CW-33 and its more potent bromo-anilino derivatives (e.g., CW-33K with IC50 < 5 µM) were developed from this scaffold [1]. Therefore, CAS 3511-34-0 serves as a key validated intermediate for accessing this specific, biologically active chemotype. Its procurement ensures that any newly synthesized analog belongs to a class with a defined and published antiviral mechanism of action, reducing the risk associated with exploring a completely novel chemical space.

Intermediate for GPR52 Modulator and Other CNS-Targeted Compounds

Patents, such as WO-2021181122-A1, specifically cite CAS 3511-34-0 or its derivatives as key intermediates in the synthesis of GPR52 modulator compounds . GPR52 is an orphan G protein-coupled receptor implicated in central nervous system (CNS) disorders like Huntington's disease and psychiatric conditions. The use of this specific furanone core in this context provides a strong, albeit preliminary, evidence-based rationale for its procurement by research groups focused on CNS drug discovery. It aligns the user's synthetic efforts with a documented, proprietary route in a high-value therapeutic area.

Analytical Standard for Method Development and Metabolite Identification

With its high purity of 95-96% readily available from multiple commercial sources , CAS 3511-34-0 is a reliable analytical standard. For researchers investigating the metabolism of furanone-containing drugs or developing LC-MS methods for this class of compounds, the consistent quality and documented physicochemical properties (e.g., LogP 0.88 ) make it an ideal reference material. This ensures reproducible retention times and mass spectral fragmentation patterns, which are critical for accurate identification and quantification in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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